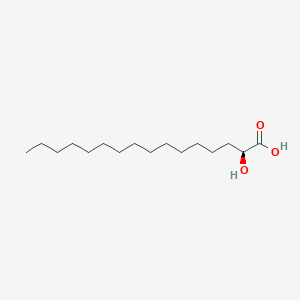

2S-hydroxyhexadecanoic acid

Description

Occurrence in Specific Microbial Species

The presence of 2-hydroxyhexadecanoic acid has been documented in several microbial species, highlighting its significance in microbial physiology.

Yeasts: Certain yeast species are known to produce 2-hydroxy fatty acids. For instance, fumonisin B1, a sphingolipid-like compound, has been shown to enhance the accumulation of 2-hydroxyhexadecanoic acid in Pichia sydowiorum NRRL Y-7130. nih.gov In these fumonisin-treated cultures, the amount of both free and bound 2-hydroxyhexadecanoic acid was significantly increased. nih.gov Additionally, various species of Saccharomycopsis have been found to form extracellular 2-D-hydroxy fatty acids, with 2-D-hydroxyhexadecanoic acid being a prominent product. asm.org

Bacteria: The cellular fatty acid composition of certain bacteria includes 2-hydroxyhexadecanoic acid. For example, it is considered a characteristic component of the cellular lipids of Comamonas testosteroni. jmbfs.org Its presence has also been noted in the analysis of other bacterial groups, aiding in their differentiation. nih.gov Research on Thiobacillus thiooxidans has also pointed to the presence of 2-hydroxy fatty acids as components of complex lipids. unl.edu

| Microorganism | Key Findings | Reference |

|---|---|---|

| Pichia sydowiorum | Increased accumulation of 2-hydroxyhexadecanoic acid when treated with fumonisin B1. nih.gov | nih.gov |

| Saccharomycopsis species | Formation of extracellular 2-D-hydroxyhexadecanoic acid. asm.org | asm.org |

| Comamonas testosteroni | 2-hydroxyhexadecanoic acid is a characteristic cellular lipid. jmbfs.org | jmbfs.org |

| Thiobacillus thiooxidans | Contains 2-hydroxy fatty acids as part of complex lipids. unl.edu | unl.edu |

Structure

3D Structure

Properties

Molecular Formula |

C16H32O3 |

|---|---|

Molecular Weight |

272.42 g/mol |

IUPAC Name |

(2S)-2-hydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |

InChI Key |

JGHSBPIZNUXPLA-HNNXBMFYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@@H](C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)O |

Origin of Product |

United States |

Association with Complex Lipid Structures

Integration into Sphingolipids and Glycosphingolipids

(R)-2-hydroxy fatty acids, including 2-hydroxyhexadecanoic acid, are essential components of sphingolipids and glycosphingolipids, which are particularly abundant in neural tissue and the epidermis. uniprot.org

In fungal cells, cerebrosides, a type of glycosphingolipid, are highly conserved molecules. scielo.brresearchgate.net These fungal cerebrosides typically consist of a ceramide moiety containing 9-methyl-4,8-sphingadienine that is in an amide linkage with either 2-hydroxyoctadecanoic acid or 2-hydroxyhexadecanoic acid. scielo.brresearchgate.net This ceramide is then linked to a carbohydrate, which is usually a glucose or galactose residue. scielo.br The presence of 2-hydroxyhexadecanoic acid in these structures underscores its importance in the structural integrity and function of fungal cell membranes. scielo.brresearchgate.net In soybean seed tissues, 2-hydroxyhexadecanoic acid is the most prominent 2-hydroxy fatty acid observed in sphingolipids. researchgate.net

Occurrence as Esters and Amides

Beyond its role in sphingolipids, 2-hydroxyhexadecanoic acid can also be found in other complex lipid structures as esters and amides.

Esters: While direct evidence for naturally occurring simple esters of this compound is limited in the provided search results, the general chemistry of fatty acids allows for their esterification. For instance, research has been conducted on the synthesis of poly(ester amide)s using 16-hydroxyhexadecanoic acid, indicating the potential for such linkages. researchgate.net

Amides: The amide linkage is fundamental to the structure of ceramides (B1148491), where the fatty acid is linked to the sphingoid base. qmul.ac.uk Specifically, a ceramide containing 2-hydroxyoctadecanoic acid and sphing-4-enine is named (E)-N-(2-hydroxyoctadecanoyl)sphing-4-enine, illustrating the amide bond. qmul.ac.uk This principle applies to 2-hydroxyhexadecanoic acid when it is part of a ceramide structure in sphingolipids. scielo.br

| Complex Lipid Structure | Role of this compound | Reference |

|---|---|---|

| Sphingolipids/Glycosphingolipids | Building block of the ceramide moiety, linked via an amide bond to a sphingoid base. uniprot.orgscielo.br | uniprot.orgscielo.br |

| Fungal Cerebrosides | Forms an amide linkage with 9-methyl-4,8-sphingadienine. scielo.brresearchgate.net | scielo.brresearchgate.net |

| Esters | Can potentially form ester linkages, as demonstrated in synthetic polymers. researchgate.net | researchgate.net |

| Amides | Forms a fundamental amide bond in ceramide structures. qmul.ac.uk | qmul.ac.uk |

Biosynthetic Pathways and Enzymatic Mechanisms

Enzymology of 2-Hydroxylation

The introduction of a hydroxyl group at the C-2 position of a fatty acid is a critical enzymatic step. This reaction is primarily catalyzed by fatty acid 2-hydroxylase.

Fatty acid 2-hydroxylase (FA2H) is the key enzyme responsible for the synthesis of 2-hydroxy fatty acids (2-OH-FAs), which are essential components of a specific subset of sphingolipids. merckmillipore.comwikidoc.org This enzyme, encoded by the FA2H gene in humans, is an NAD(P)H-dependent monooxygenase that is localized to the endoplasmic reticulum. encyclopedia.pubresearchgate.net The catalytic activity of FA2H involves the hydroxylation of the C-2 position of free fatty acids. uniprot.org This process is crucial for the formation of 2-hydroxy galactosylceramides and sulfatides, which are abundant in the myelin sheath of the nervous system. merckmillipore.comnih.gov

Orthologs of the human FA2H gene have been identified across all eukaryotic kingdoms, highlighting the conserved nature of this enzymatic function. encyclopedia.pubresearchgate.net In yeast, the ortholog is known as SCS7, while in plants like Arabidopsis thaliana, two related genes, FAH1 and FAH2, have been characterized. encyclopedia.pubresearchgate.net These orthologs play similar roles in synthesizing 2-hydroxylated sphingolipids, which are important for various cellular functions, including the organization of plasma membrane nanodomains and responses to stress. researchgate.net While most eukaryotes possess a single FA2H gene, the presence of two distinct homologs in plants suggests a functional differentiation, particularly in substrate specificity. encyclopedia.pubnih.gov

Table 1: Orthologs of the Human FA2H Gene

| Organism Kingdom | Gene Name(s) | Organism Example(s) |

|---|---|---|

| Animals | FA2H | Humans, Mice |

| Fungi | SCS7 | Saccharomyces cerevisiae (Yeast) |

| Plants | FAH1, FAH2 | Arabidopsis thaliana |

| Protists | - | Tetrahymena thermophila |

The human FA2H protein is composed of 372 amino acids and shares significant identity and similarity with its yeast ortholog, Fah1p. merckmillipore.com A key feature of the FA2H enzyme is an N-terminal cytochrome b5 heme-binding domain, which is essential for its catalytic activity. merckmillipore.comuniprot.org The enzyme also contains conserved iron-binding histidine motifs, which are characteristic of membrane-bound desaturases and hydroxylases. merckmillipore.comresearchgate.net The optimal pH for human FA2H activity is between 7.6 and 7.8. uniprot.orggenecards.org

In contrast to their mammalian and fungal counterparts, plant fatty acid 2-hydroxylases, such as AtFAH1 and AtFAH2 from Arabidopsis thaliana, lack the N-terminal cytochrome b5-like domain. encyclopedia.pubnih.gov Instead, they are activated through interaction with separate cytochrome b5 proteins located in the endoplasmic reticulum membrane. encyclopedia.puboup.com This highlights a significant structural and mechanistic difference in the enzymatic machinery for 2-hydroxylation between kingdoms. nih.gov Furthermore, some bacteria possess self-sufficient P450 monooxygenases, like CYP102A15 and CYP102A170, which can hydroxylate long-chain fatty acids, although they typically favor omega positions. jmb.or.kr

A crucial aspect of FA2H activity is its stereospecificity. Research has demonstrated that mammalian FA2H exclusively produces the (R)-enantiomer of 2-hydroxy fatty acids. uniprot.orgnih.govmapmygenome.insigmaaldrich.com This stereospecific production is significant because the different enantiomers, (R)-2-hydroxy fatty acids and (S)-2-hydroxy fatty acids, have distinct metabolic fates and functional roles. nih.gov For instance, the (R)-enantiomer is preferentially enriched in hexosylceramides, while the (S)-enantiomer is more readily incorporated into ceramides (B1148491). nih.gov Although FA2H synthesizes the (R)-form, the existence and metabolism of the (S)-enantiomer, including 2S-hydroxyhexadecanoic acid, suggest that alternative biosynthetic or metabolic pathways may exist, or that non-enzymatic processes could contribute to its presence. One study noted that the yeast Hansenula sydowiorum excretes free α-hydroxy fatty acids, with the major component identified as 2-D-hydroxyhexadecanoic acid, which corresponds to the (R)-enantiomer. cdnsciencepub.com

Substrate Specificity and Regulatory Mechanisms in Biosynthesis

The activity of FA2H is governed by its substrate preferences and by regulatory mechanisms that control its expression. In mammals, FA2H can hydroxylate a range of fatty acids. merckmillipore.com Studies using transfected COS7 cells expressing human FA2H showed increased levels of 2-hydroxyceramides with various acyl chain lengths, including C16, C18, C24, and C24:1. merckmillipore.com The enzyme exhibits a high affinity for very-long-chain fatty acids (VLCFAs), with a reported KM of less than 0.18 µM for tetracosanoic acid (C24:0). uniprot.org

In contrast, the two plant homologs in Arabidopsis thaliana show distinct substrate specificities. encyclopedia.pub AtFAH1 primarily hydroxylates VLCFAs, whereas AtFAH2 shows a preference for long-chain fatty acids (LCFAs) like palmitic acid (C16:0). encyclopedia.puboup.com

The expression of the FA2H gene is subject to regulation. In human breast cancer MDA-MB-231 cells, Δ⁹-tetrahydrocannabinol (Δ⁹-THC) has been shown to stimulate FA2H expression. drugbank.com This induction appears to be mediated by an increase in the levels of Peroxisome Proliferator-Activated Receptor alpha (PPARα), as Δ⁹-THC up-regulates the PPARα isoform, which in turn enhances the transcriptional activity of the FA2H gene. drugbank.comiaea.org Furthermore, FA2H gene expression is often dysregulated in certain disease states, such as lysosomal storage diseases, with changes observed in specific brain regions. plos.org

Precursor Utilization and Pathway Intermediates

The biosynthesis of 2-hydroxy fatty acid-containing sphingolipids begins with the 2-hydroxylation of a free fatty acid by FA2H. nih.govresearchcommons.orgnih.gov This initial step produces a free 2-hydroxy fatty acid, which then serves as a precursor for subsequent reactions. nih.gov For the synthesis of 2-hydroxyhexadecanoic acid, the precursor would be hexadecanoic acid (palmitic acid). uniprot.org

Following its formation, the 2-hydroxy fatty acid is activated to its CoA ester, 2-hydroxyacyl-CoA. nih.gov This activated intermediate is then utilized by ceramide synthases (CerS). All six mammalian CerS isoforms are capable of using 2-hydroxyacyl-CoA as a substrate to transfer the 2-hydroxy acyl group to a sphingoid base like dihydrosphingosine, forming a 2-hydroxy-dihydroceramide. researchgate.netnih.gov Specifically for a C16 fatty acid, CerS5 and CerS6 are the primary enzymes that accept C16 acyl-CoAs. researchgate.net The pathway culminates with the desaturation of the dihydroceramide (B1258172) to form the final 2-hydroxy-ceramide, which can be further modified to create complex sphingolipids. nih.gov

Alpha-Oxidation Processes in Fatty Acid Metabolism

Alpha-oxidation is a metabolic pathway for the degradation of fatty acids that occurs in peroxisomes. byjus.combiochemden.com This pathway is particularly important for the breakdown of branched-chain fatty acids like phytanic acid, which cannot be metabolized by the more common beta-oxidation pathway due to a methyl group at the β-carbon position. byjus.com The alpha-oxidation pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid.

The initial steps of alpha-oxidation bear a resemblance to the synthesis of 2-hydroxy fatty acids. In the alpha-oxidation of phytanic acid, the first step is its hydroxylation at the C-2 position by phytanoyl-CoA dioxygenase, forming a 2-hydroxyphytanoyl-CoA intermediate. byjus.comnepjol.info This 2-hydroxy intermediate is then cleaved by a lyase to yield a fatty aldehyde that is one carbon shorter and formyl-CoA. byjus.commolbiolcell.org

This pathway is also relevant for straight-chain 2-hydroxy fatty acids. encyclopedia.pubnih.gov 2-hydroxy fatty acids, after being activated to their CoA esters, can be cleaved by 2-hydroxyacyl-CoA lyases (HACL1 and HACL2) in the peroxisome. molbiolcell.org This process results in the formation of an odd-chain fatty aldehyde and formyl-CoA, effectively degrading the 2-hydroxy fatty acid and contributing to the pool of odd-chain fatty acids in tissues like the brain. molbiolcell.org Therefore, alpha-oxidation serves as both a catabolic pathway for certain fatty acids and a route for the metabolism of 2-hydroxy fatty acids. nih.gov

Metabolic Transformations and Pathways

Integration into Lipid Metabolism Networks

2S-hydroxyhexadecanoic acid is an integral component of lipid metabolism, particularly in the synthesis of sphingolipids. nih.govresearchgate.net Sphingolipids are a class of lipids that are essential components of eukaryotic cell membranes and are involved in various cellular processes. nih.govresearchgate.net

The integration of this compound into lipid metabolism primarily occurs through its incorporation into ceramides (B1148491). This process is initiated by the 2-hydroxylation of a fatty acid, such as palmitic acid, by the enzyme fatty acid 2-hydroxylase (FA2H). nih.govmdpi.com The resulting 2-hydroxy fatty acid is then activated to its CoA ester, 2-hydroxyacyl-CoA, by an acyl-CoA synthetase. nih.gov Subsequently, one of the six isoforms of ceramide synthase transfers the 2-hydroxyacyl group to a sphingoid base, typically dihydrosphingosine, to form a 2-hydroxy-dihydroceramide. nih.gov These 2-hydroxy ceramides can then be further metabolized to form more complex sphingolipids, such as 2-hydroxy galactosylceramide (GalCer) and sulfatide, which are abundant in the myelin sheath of the nervous system. mdpi.comnih.gov

| Enzyme | Function in this compound Metabolism | Reference |

| Fatty Acid 2-Hydroxylase (FA2H) | Catalyzes the 2-hydroxylation of fatty acids to produce 2-hydroxy fatty acids. | nih.govmdpi.com |

| Acyl-CoA Synthetase | Activates 2-hydroxy fatty acids to their CoA esters. | nih.gov |

| Ceramide Synthase | Transfers the 2-hydroxyacyl group to a sphingoid base to form 2-hydroxy ceramides. | nih.gov |

Phytosphingosine (B30862) Metabolic Pathway Linkages

A significant metabolic pathway linked to this compound is the degradation of phytosphingosine. nih.govmedchemexpress.com Phytosphingosine, a long-chain base component of sphingolipids found in yeast, plants, and some mammalian tissues, can be metabolized to produce odd-numbered fatty acids, with 2-hydroxyhexadecanoic acid being a key intermediate. nih.gov

The breakdown of phytosphingosine involves its conversion to 2-hydroxyhexadecanoic acid. molbiolcell.orgnih.gov This intermediate can then undergo α-oxidation, a process that shortens the fatty acid chain by one carbon atom, leading to the formation of odd-chain fatty acids. molbiolcell.org In yeast, the MPO1 gene, which encodes a dioxygenase, is involved in this metabolic process. nih.govuniprot.org The α-oxidation of 2-hydroxy fatty acids involves three main steps: CoA addition, cleavage between the C1 and C2 carbons to yield a shorter fatty aldehyde and formyl-CoA, and subsequent oxidation. molbiolcell.org The enzymes 2-hydroxyacyl-CoA lyase 1 (HACL1) and HACL2 are key players in the cleavage step. molbiolcell.orgresearchgate.net

| Pathway Component | Role in Phytosphingosine Metabolism | Reference |

| Phytosphingosine | Precursor that is metabolized to 2-hydroxyhexadecanoic acid. | nih.gov |

| This compound | Intermediate in the pathway leading to odd-numbered fatty acids. | nih.govmedchemexpress.com |

| MPO1 (yeast) | Dioxygenase involved in the metabolism of phytosphingosine. | nih.govuniprot.org |

| α-oxidation | Process that degrades 2-hydroxy fatty acids to produce odd-chain fatty acids. | molbiolcell.org |

| HACL1 and HACL2 | 2-hydroxyacyl-CoA lyases that catalyze a key step in α-oxidation. | molbiolcell.orgresearchgate.net |

Fate and Turnover in Cellular Systems

The cellular fate and turnover of this compound are closely tied to sphingolipid metabolism. nih.gov Once incorporated into ceramides and other complex sphingolipids, it becomes part of the structural framework of cellular membranes, particularly in specialized tissues like the nervous system and the epidermis. gerli.comnih.gov For instance, 2-hydroxy galactolipids are major components of the myelin sheath. nih.gov

The degradation of sphingolipids containing 2-hydroxy fatty acids involves their hydrolysis by enzymes such as acid ceramidase, which releases the 2-hydroxy fatty acid and the sphingoid base. nih.gov The released 2-hydroxy fatty acid can potentially be recycled for the re-synthesis of ceramides, although direct evidence for this salvage pathway is indirect. nih.gov The primary known catabolic pathway for 2-hydroxy fatty acids is peroxisomal α-oxidation, which breaks them down into shorter fatty acids. molbiolcell.orgnih.gov

In certain pathological conditions, the metabolism of 2-hydroxy fatty acids can be altered. For example, in some skin disorders, there can be an accumulation of C16-ceramides, including those containing 2-hydroxy palmitic acid. mdpi.com

Modulation by Exogenous Factors in Microbial Metabolism

The metabolism of long-chain hydroxy fatty acids, including 2-hydroxyhexadecanoic acid, in microorganisms can be influenced by various external factors. nih.govnih.gov Microbes possess diverse enzymatic machinery, such as P450 monooxygenases, that can hydroxylate fatty acids at different positions. researchgate.net

The availability of specific substrates in the environment is a key modulator. For instance, some bacteria can utilize host-derived oleic acid to produce hydroxylated fatty acids. mdpi.com The presence of certain compounds can also affect the metabolic pathways. In yeast fermentations, treatment with fumonisin B1, a mycotoxin, has been shown to increase the levels of 2-hydroxyhexadecanoic acid. caymanchem.com

Furthermore, the transport of fatty acids into microbial cells is a critical control point. wiley.com Systems like the FadL-FadD in E. coli are responsible for the uptake and activation of exogenous fatty acids, which can then be directed towards various metabolic fates, including hydroxylation. wiley.com The composition of the gut microbiota can also play a role in the biotransformation of dietary lipids into various metabolites, including hydroxy fatty acids. nih.gov

| Exogenous Factor | Effect on Microbial Metabolism of Hydroxy Fatty Acids | Reference |

| Substrate Availability (e.g., oleic acid) | Can be utilized by microbes to produce hydroxylated fatty acids. | mdpi.com |

| Fumonisin B1 | Increases levels of 2-hydroxyhexadecanoic acid in yeast. | caymanchem.com |

| Fatty Acid Transport Systems | Control the uptake of exogenous fatty acids for metabolism. | wiley.com |

| Gut Microbiota Composition | Influences the biotransformation of dietary lipids into various metabolites. | nih.gov |

Biological Roles and Molecular Mechanisms of Action

Contribution to Biological Membrane Structure and Function

2S-hydroxyhexadecanoic acid, a 2-hydroxy long-chain fatty acid, is a crucial component in the architecture and functionality of biological membranes. Its unique chemical structure, featuring a hydroxyl group at the alpha-carbon, imparts specific biophysical properties to the lipid bilayers it integrates into.

Influence on Lipid Bilayer Biophysical Properties

The presence of this compound within a phospholipid bilayer significantly alters its physical characteristics. The hydroxyl group, located near the hydrophilic carboxyl end, influences the packing of lipid molecules. laminarpharma.com Unlike unsaturated fatty acids that introduce kinks and increase membrane fluidity, 2-hydroxy fatty acids like 2-hydroxyhexadecanoic acid can participate in stabilizing lipid-lipid interactions. mdpi.com This is achieved through the formation of intermolecular hydrogen bonds, potentially with the head groups of adjacent phospholipids (B1166683) or the sphingosine (B13886) backbone of sphingolipids. mdpi.com

Studies on similar 2-hydroxy fatty acids have shown that they can increase the gel-to-fluid phase transition temperature (Tm) of membranes, indicating a decrease in membrane fluidity and a more ordered lipid packing. laminarpharma.com This effect is contrary to that of many other fatty acids which tend to increase membrane disorder. laminarpharma.com The amphiphilic nature of 2-hydroxyhexadecanoic acid, with its polar head and nonpolar tail, allows it to act as an emulsifier, further influencing the organization of lipids in aqueous environments. evitachem.com

Membrane Permeability and Transport Mechanisms

The structural changes induced by this compound in the lipid bilayer have direct consequences for membrane permeability and the function of transport mechanisms. A more ordered and tightly packed membrane generally exhibits lower permeability to water-soluble molecules. savemyexams.com The reduction in lipid disorder caused by this fatty acid can therefore contribute to maintaining the integrity of the cellular barrier. mdpi.com

However, the interaction of 2-hydroxy fatty acids with membrane components is complex. For instance, the antitumor drug 2-hydroxyoleic acid (2OHOA), a structurally related unsaturated 2-hydroxy fatty acid, has been shown to increase the retrograde transport of the toxin ricin from endosomes to the Golgi apparatus and the endoplasmic reticulum. researchgate.net This suggests that the incorporation of 2-hydroxy fatty acids can modulate specific transport pathways, although the precise mechanisms for the saturated this compound are still under investigation. Furthermore, increasing concentrations of fatty acids in the membrane can alter its composition and affect the activity of embedded enzymes and transport proteins. acs.org

Role in Cellular Signaling Pathways

Beyond its structural role, this compound is implicated in the modulation of cellular signaling cascades. Its ability to alter membrane properties can indirectly influence the activity of membrane-associated proteins, and it may also interact directly with specific molecular targets.

Interaction with Molecular Targets

While direct protein targets of this compound are not extensively characterized, the behavior of similar molecules provides insight into its potential interactions. The synthetic fatty acid 2-hydroxyoleic acid (2OHOA) is a well-studied example of a substance used in membrane lipid therapy, where the membrane itself is the therapeutic target. researchgate.net 2OHOA is known to affect the biophysical properties of membranes, which in turn alters the recruitment and activation of signaling proteins. researchgate.net For instance, 2OHOA induces the translocation of Protein Kinase C (PKC) to the membrane and its subsequent activation. laminarpharma.com

Research on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) has shown that treatment with berberine (B55584) leads to a decrease in the levels of 2-hydroxyhexadecanoic acid in extracellular exosomes, alongside changes in other lipid biomarkers. mdpi.com This suggests a role for 2-hydroxyhexadecanoic acid in the signaling pathways affected by this condition.

Modulation of Enzyme Activity

The incorporation of this compound into cellular membranes can modulate the activity of membrane-bound enzymes. The fatty acid 2-hydroxylase (FA2H) is the enzyme responsible for the synthesis of 2-hydroxy fatty acids, which are then incorporated into sphingolipids. mdpi.com The levels of 2-hydroxylated sphingolipids, in turn, can influence signaling pathways.

Studies with 2-hydroxyoleic acid (2OHOA) have demonstrated its ability to stimulate the PI3K-AKT1-MTOR pathway. researchgate.net Treatment with 2OHOA leads to a potent and sustained phosphorylation of AKT1 and its downstream target, p70-S6K/RPS6KB. researchgate.net This indicates that 2-hydroxy fatty acids can significantly impact key signaling pathways that regulate cell growth and proliferation. The modulation of such pathways is a critical aspect of their biological function.

Involvement in Cell Differentiation Processes

Emerging evidence suggests that 2-hydroxy fatty acids may play a role in regulating cell differentiation. The metabolic state of a cell, including its lipid composition, is increasingly recognized as a key determinant of its fate.

While direct studies on the role of this compound in cell differentiation are limited, research on related hydroxy fatty acids provides compelling parallels. For example, 9-hydroxystearic acid (9-HSA), a lipid peroxidation product, has been identified as a mediator in the switch from proliferation to differentiation in retinal progenitor cells. nih.govzfin.org 9-HSA was found to activate Notch and Wnt signaling pathways by inhibiting histone deacetylase 1 (HDAC1). nih.govzfin.org

Furthermore, metabolomics studies have identified changes in the levels of fatty acyl esters of hydroxy fatty acids (FAHFA), such as palmitic acid 9-hydroxystearic acid (9-PAHSA), in processes like stem cell differentiation. researchgate.net These findings highlight the potential for hydroxy fatty acids, including this compound, to act as signaling molecules that influence the complex processes of cell fate determination. The integration of these lipids into cellular membranes and their subsequent impact on signaling cascades are likely key mechanisms in this regulation.

Contribution to Host-Microbe Interactions

The interactions between a host and its resident microbial communities are multifaceted, with chemical signaling playing a pivotal role. 2-hydroxy fatty acids, including this compound, are emerging as key molecules in this complex dialogue. These lipids are integral components of sphingolipids, which are crucial for the structural integrity and signaling functions of cell membranes in eukaryotes. nih.gov While the ability to produce sphingolipids is limited in bacteria, certain species that are abundant in host-associated environments, such as the Bacteroidetes in the mammalian gut, are known to synthesize them. nih.gov

The structural similarity between bacterial and host sphingolipids suggests that these microbial molecules can modulate host physiology and metabolism. nih.gov For instance, some gut microbes produce oxylipins, which are bioactive molecules derived from the oxidation of polyunsaturated fatty acids, to manipulate host immune responses and facilitate infection. mdpi.com Pathogenic microbes, including bacteria and fungi, can synthesize oxylipins from either their own or host-derived fatty acids. mdpi.com

Research has shown that hydroxylated fatty acids produced by commensal gut bacteria can influence the host's immune response. nih.gov For example, Staphylococcus aureus produces 10-hydroxyoctadecanoic acid, which can activate the host's peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation. nih.gov This interaction suggests a mechanism by which microbial fatty acid metabolites can suppress the host's innate immune response. nih.govfrontiersin.org

Furthermore, sphingolipids and their metabolites produced by intestinal bacteria can have systemic effects on the host. frontiersin.org These molecules can act as specific ligands for mammalian G-protein coupled receptors (GPCRs), thereby influencing a wide range of cellular processes. frontiersin.org The production of sphingolipids by gut bacteria may also play a role in maintaining mucosal barrier integrity and supporting receptor functions in epithelial and immune cells, processes that are crucial in conditions like inflammatory bowel disease (IBD). researchgate.net

Role in Plant Protective Structures

In the plant kingdom, this compound is a vital component of the protective outer layers that shield plants from environmental stressors.

Component of Cutin and Suberin Biopolymers

Plants are covered by a cuticle, a protective layer primarily composed of cutin, which is a polyester (B1180765) made of hydroxylated fatty acids. scispace.com 2-hydroxy fatty acids are found in the cutin of various plants. gerli.commpg.de Cutin is a complex biopolymer formed by the cross-linking of these fatty acid monomers, creating a three-dimensional network that provides a barrier against water loss and pathogen invasion. nih.govpnas.org

Suberin is another essential biopolymer found in plant cell walls, particularly in roots, bark, and wound-healing tissues. nih.gov It consists of both aliphatic and aromatic domains. mpg.de The aliphatic part is a polyester composed mainly of ω-hydroxy acids and α,ω-diacids with chain lengths from C16 to C32. mpg.de While very-long-chain fatty acids (VLCFAs) and their derivatives are characteristic of suberin, 2-hydroxy acids have also been identified as a minor component in the suberin of some species, such as Arabidopsis roots. mpg.denih.gov

The composition of these biopolymers can vary significantly between plant species and even different organs of the same plant. For example, in Arabidopsis thaliana, while dicarboxylic acids are major components of leaf and stem cutin, 9(10),16-dihydroxy-hexadecanoic acid can constitute up to 15% of the total cutin. nih.gov

Implications for Plant Barrier Function

The structural integrity of cutin and suberin is paramount for the plant's survival, and this compound contributes to this vital function. These apoplastic barriers are crucial interfaces between the plant and its environment, limiting water and nutrient loss and protecting against radiation and pathogens. mpg.de The hydrophobic nature of these lipid polyesters is a key feature of their barrier properties. scispace.com

The arrangement of the hydroxy fatty acid monomers within the polymer creates a robust and water-repellent layer. oup.com The presence of hydroxyl groups allows for the formation of ester bonds, leading to the polymerization of the cutin matrix. pnas.org Any disruption in the composition or structure of these barriers can have significant consequences for the plant. For instance, mutations in genes involved in the biosynthesis of cutin monomers can lead to developmental abnormalities and increased susceptibility to environmental stresses. pnas.org

Mechanistic Studies in Cellular Defense Responses

Beyond their structural roles, 2-hydroxy fatty acids, including this compound, are actively involved in the molecular mechanisms of cellular defense.

In plants, sphingolipids containing 2-hydroxy fatty acids are crucial for the organization of plasma membrane nanodomains and the generation of a reactive oxygen species (ROS) burst, which is a key component of the plant's immune response to pathogens. nih.govoup.com Studies on Arabidopsis thaliana have shown that the absence of 2-hydroxy sphingolipids impairs the function of pattern recognition receptors (PRRs) and NADPH oxidases, leading to a suppressed immune response. nih.govoup.com The hydroxyl groups of these fatty acids are thought to play a critical role in the organization of these membrane nanodomains through hydrogen bonding. oup.com

Furthermore, the degradation of 2-hydroxy fatty acids in plants can lead to the production of odd-chain fatty acids, which have been linked to increased expression of defense-related genes and enhanced resistance to bacterial pathogens. nih.gov This suggests a complex regulatory network where the metabolism of 2-hydroxy fatty acids is integrated with plant immunity. nih.govresearchgate.net

In a broader biological context, hydroxy fatty acids can act as signaling molecules in various defense and stress responses. researchgate.netencyclopedia.pub They can modulate inflammatory responses and have been shown to possess anti-inflammatory and bactericidal potential. abcam.comsigmaaldrich.com The enzymatic and non-enzymatic production of hydroxy fatty acids is linked to the cellular antioxidant defense system, highlighting their role in protecting cells from oxidative damage. nih.gov In response to pathogens, plants can recognize cutin monomers, including hydroxy fatty acids, as damage-associated molecular patterns (DAMPs), triggering a range of defense mechanisms such as the production of ethylene, H2O2, and pathogenesis-related (PR) proteins. nih.govfrontiersin.org

Stereochemical Considerations and Enantiomeric Significance

Absolute Configuration Determination and Biological Activity

The absolute configuration of 2-hydroxy fatty acids is often determined using chromatographic techniques after derivatization. aocs.org For instance, the D and L forms of 2-hydroxypalmitic acid can be resolved by converting them to their methyl esters and then to L-acetylmandelate derivatives, which can be separated by thin-layer chromatography (TLC). aocs.org Gas chromatography has also been employed to resolve diastereomeric derivatives of 2-hydroxy acids. aocs.org

The biological activity of 2-hydroxyhexadecanoic acid is closely tied to its stereochemistry. The fatty acid 2-hydroxylase (FA2H) enzyme in mammals is stereospecific, producing the (R)-enantiomer. nih.govresearchgate.net This enantiomer plays a crucial role in various physiological processes. For example, (R)-2-hydroxypalmitic acid, but not the (S)-enantiomer, can reverse the increased membrane fluidity and reduced glucose uptake in adipocytes where FA2H has been silenced. nih.govresearchgate.net

Enantiomeric Ratios in Natural Isolates

The enantiomeric distribution of 2-hydroxyhexadecanoic acid varies significantly across different natural sources. In the lipopolysaccharides of many bacteria, the (S)-enantiomer is the predominant form. nih.govresearchgate.net Conversely, wool wax exclusively contains the (R)-form of 2-hydroxy fatty acids. nih.govresearchgate.net In many food products and animal tissues, both enantiomers are present. nih.govresearchgate.net For instance, dairy products and vegetable oils have been found to contain both (R) and (S) enantiomers, with the (R)-form often being more abundant. researchgate.net The presence of both enantiomers in biological samples suggests that there may be other, as yet uncharacterized, enzymatic pathways for their synthesis beyond the known FA2H. nih.gov

Differential Biological Functions of (R)- and (S)-Enantiomers

The two enantiomers of 2-hydroxyhexadecanoic acid exhibit distinct biological functions, largely due to their differential incorporation into complex lipids and their interactions with enzymes. The (R)-enantiomer is preferentially incorporated into hexosylceramides, which are important components of lipid rafts in cell membranes. nih.govresearchgate.net In contrast, the (S)-enantiomer is more readily incorporated into ceramides (B1148491). nih.govresearchgate.net

This differential sorting into different sphingolipid classes likely underlies their distinct biological effects. For instance, the ability of (R)-2-hydroxypalmitic acid to restore normal function in FA2H-deficient adipocytes is attributed to its role in synthesizing specific sphingolipids that maintain the integrity and function of lipid rafts. nih.govresearchgate.net The (S)-enantiomer, being incorporated into a different lipid pool, does not have the same effect. nih.govresearchgate.net

Stereoselective Interactions with Enzymes and Receptors

Enzymes that metabolize 2-hydroxyhexadecanoic acid often exhibit a high degree of stereoselectivity. As mentioned, the mammalian fatty acid 2-hydroxylase (FA2H) specifically produces (R)-2-hydroxy fatty acids. nih.govresearchgate.net In contrast, some bacterial fatty acid 2-hydroxylases, which are cytochrome P450 enzymes, synthesize the (S)-enantiomer. researchgate.net

The interaction with receptors and other proteins is also stereoselective. Although specific receptor binding studies for 2S-hydroxyhexadecanoic acid are not extensively detailed in the provided context, the principle of stereoselectivity is a fundamental concept in pharmacology and biochemistry. The precise three-dimensional arrangement of atoms in a chiral molecule like this compound determines how it fits into the binding pocket of a receptor or the active site of an enzyme. This is analogous to how a left-handed glove will not fit a right hand. Therefore, it is highly probable that the (S)- and (R)-enantiomers of 2-hydroxyhexadecanoic acid would have different affinities and activities at various, yet to be fully identified, receptor sites.

Interactive Data Table: Enantiomeric Distribution and Function

| Property | (S)-2-Hydroxyhexadecanoic Acid | (R)-2-Hydroxyhexadecanoic Acid |

| Predominant Natural Source | Bacterial lipopolysaccharides nih.govresearchgate.net | Wool wax nih.govresearchgate.net |

| Enzymatic Synthesis (Mammals) | Not produced by FA2H nih.gov | Produced by FA2H nih.govresearchgate.net |

| Incorporation into Sphingolipids | Preferentially into ceramides nih.govresearchgate.net | Enriched in hexosylceramides nih.govresearchgate.net |

| Effect on FA2H-deficient Adipocytes | No reversal of enhanced membrane fluidity nih.govresearchgate.net | Reverses enhanced membrane fluidity nih.govresearchgate.net |

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating 2S-hydroxyhexadecanoic acid from complex mixtures, a necessary step for accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of 2-hydroxy fatty acids like this compound. nih.govnih.gov However, due to their low volatility, derivatization is a prerequisite for their conversion into more volatile compounds suitable for GC analysis. nih.govrsc.org

Common derivatization procedures involve the esterification of the carboxyl group to form fatty acid methyl esters (FAMEs) and the conversion of the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. nih.govrsc.orgmarinelipids.ca The silylation process, often using reagents like N,O-Bistrifluoroacetamide (BSTFA) with a catalyst, is a widely used method. rsc.orgmarinelipids.ca An alternative one-step method uses methyl iodide in polar aprotic solvents to simultaneously generate methyl esters and methyl ethers. nih.gov

The resulting derivatized compounds can be separated on a capillary GC column and subsequently identified by their mass spectra. nih.gov The electron impact (EI) mass spectra of 2-methoxy FAMEs show distinct fragmentation patterns that allow for their definitive identification. nih.gov For instance, a characteristic intense peak at m/z-59 is diagnostic for 2-methoxy FAMEs. nih.gov GC-MS methods, often coupled with scheduled multiple reaction monitoring (MRM), have been developed for the comprehensive profiling and quantification of 2-hydroxy fatty acids in various samples. nih.gov

Table 1: GC-MS Derivatization and Analysis Parameters for 2-Hydroxy Fatty Acids

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Conversion to volatile derivatives is necessary. | nih.govrsc.org |

| Esterification Reagents | Boron trifluoride (BF3) in methanol, sulfuric acid in methanol. | rsc.org |

| Silylation Reagents | N,O-Bistrifluoroacetamide (BSTFA) with trimethylsilyl chloride (TMCS) or pyridine. | rsc.orgmarinelipids.ca |

| Alternative Derivatization | Methyl iodide in polar aprotic solvents for simultaneous methylation of carboxyl and hydroxyl groups. | nih.gov |

| GC Column | Capillary columns, such as those with a (50%-cyanopropyl)-methylpolysiloxane phase, are used for separation. | nih.govmarinelipids.ca |

| Detection | Mass spectrometry (MS) provides identification based on fragmentation patterns. | nih.gov |

| Identification Marker | An intense m/z-59 peak is characteristic for 2-methoxy FAMEs in EI-MS. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipid Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for the analysis of hydroxy fatty acids, including this compound, in complex biological samples. nih.govlipidmaps.org A significant advantage of LC-MS over GC-MS is that it often does not require derivatization, simplifying sample preparation. theses.cz

This technique is particularly valuable in the field of lipidomics for the global profiling and identification of 2-hydroxy fatty acids. nih.govacs.org Ultrashort Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been successfully employed to profile and identify numerous 2-hydroxy fatty acids in plasma. acs.org The separation is typically achieved using reversed-phase chromatography. theses.cz

For quantification, scheduled multiple reaction monitoring (MRM) is often used, which enhances the sensitivity and specificity of the analysis. acs.org The development of robust LC-MS methodologies is crucial for studying the levels of these lipids in various physiological and pathological conditions. nih.gov

Table 2: LC-MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Often does not require derivatization. | theses.cz |

| Chromatography | Ultrashort Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC). | acs.org |

| Separation Mode | Reversed-phase chromatography is commonly used. | theses.cz |

| Detection | Tandem Mass Spectrometry (MS/MS) for identification and quantification. | acs.org |

| Quantification Mode | Scheduled Multiple Reaction Monitoring (MRM) for enhanced sensitivity. | acs.org |

| Application | Lipidomics, global profiling of hydroxy fatty acids in biological samples. | nih.govacs.org |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. For the separation of enantiomers, such as the 'S' form of 2-hydroxyhexadecanoic acid, HPLC with a chiral stationary phase is employed. aocs.orgnih.gov For instance, a Chiralpak AD or AD-RH column can be used for the enantiomeric resolution of hydroxy fatty acids. nih.gov The separation of diastereomeric derivatives on silica (B1680970) gel columns is another approach to obtain enantiopure compounds. aocs.org

When analyzing compounds that lack a strong UV chromophore, specialized detectors are necessary. The Evaporative Light Scattering Detector (ELSD) is a suitable option for detecting fatty acids and their derivatives. researchgate.net Reverse-phase HPLC coupled with ELSD has been used for the analysis of 16-hydroxyhexadecanoic acid. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of hydroxy fatty acids. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. aocs.orgnih.gov

In the ¹H NMR spectrum of a methyl 2-hydroxy fatty acid, the proton attached to the carbon bearing the hydroxyl group (C-2) typically appears as a multiplet. aocs.org For example, in methyl 2-hydroxyoctadecanoate, this proton signal is observed around 3.93 ppm. aocs.org The protons on the adjacent carbon (C-3) will also show characteristic signals.

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shift of the carbon atom attached to the hydroxyl group is a key indicator of its position. High-resolution NMR techniques, including 2D experiments like COSY and HSQC, are used for unambiguous assignment of all proton and carbon signals. nih.govresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for (R)-2-hydroxyhexadecanoic acid

| Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 179.3 |

| C2 | 70.8 |

| C3 | 34.6 |

| C4 | 25.1 |

| C5-C13 | 29.2-29.7 |

| C14 | 31.9 |

| C15 | 22.7 |

| C16 | 14.1 |

Data is predictive and serves as an example.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands for the hydroxyl (-OH) and carboxyl (-COOH) groups would be expected.

The hydroxyl group typically shows a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. gsartor.org The carbonyl group (C=O) of the carboxylic acid will exhibit a strong absorption band around 1700-1725 cm⁻¹. The C-O stretching vibration of the hydroxyl group and the carboxylic acid will also be present in the spectrum. The long hydrocarbon chain will give rise to characteristic C-H stretching and bending vibrations. mdpi.com

Chemical Derivatization Strategies for Analytical Enhancement

Chemical derivatization is a cornerstone in the analysis of hydroxy fatty acids like this compound. This process involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a specific analytical technique. For this compound, derivatization primarily aims to increase volatility and thermal stability for gas chromatography (GC) and to improve ionization efficiency and chromatographic behavior for mass spectrometry (MS) and liquid chromatography (LC).

Esterification for Volatility and Detection

The presence of the polar carboxylic acid group in this compound results in low volatility, making direct GC analysis impractical. Esterification of this carboxyl group is a fundamental first step in many analytical workflows. The most common method is the conversion to its fatty acid methyl ester (FAME) derivative. rsc.org This is typically achieved through acid-catalyzed or base-catalyzed transesterification if the fatty acid is bound within a larger lipid, or through direct esterification of the free fatty acid. rsc.org

Acid-catalyzed methods often employ reagents like methanolic HCl or BF₃-methanol. Base-catalyzed transesterification is widely used for bound hydroxy fatty acids, as it can be performed under mild conditions. rsc.org The resulting methyl ester is significantly more volatile than the free acid, allowing for analysis by GC.

Derivatization of Hydroxyl and Carboxyl Groups

While esterification of the carboxyl group increases volatility, the hydroxyl group at the C-2 position can still cause issues such as peak tailing in GC analysis due to its polarity. umich.edu Therefore, it is often necessary to derivatize the hydroxyl group as well. This is typically done after the initial esterification of the carboxyl group.

A common strategy is the conversion of the hydroxyl group to a trimethylsilyl (TMS) ether. nih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.nettheses.cz The resulting derivative, methyl 2-(trimethylsilyloxy)hexadecanoate, is highly volatile and thermally stable, providing excellent chromatographic properties for GC-MS analysis. nih.gov An alternative to silylation is methylation of the hydroxyl group to form a methyl ether, which can be achieved simultaneously with the esterification of the carboxyl group using reagents like methyl iodide in the presence of a suitable base. nih.gov These methyl ether derivatives are noted for their stability compared to the more water-labile TMS ethers. nih.gov

The following table summarizes common derivatization strategies for both functional groups:

| Functional Group | Derivatization Method | Reagent(s) | Resulting Derivative | Analytical Benefit |

| Carboxyl | Esterification | Methanolic HCl, BF₃-Methanol | Methyl Ester (FAME) | Increased volatility for GC |

| Hydroxyl | Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ether | Increased volatility, improved peak shape |

| Hydroxyl | Methylation | Methyl Iodide | Methyl Ether | Increased volatility, stable derivative |

| Both | Simultaneous | Methyl Iodide | Methyl Ester & Methyl Ether | Simplified one-step procedure |

Synthesis of Diastereomeric Derivatives for Chiral Analysis

Determining the specific stereochemistry of 2-hydroxyhexadecanoic acid (i.e., the S-enantiomer) requires chiral analysis. A powerful strategy for this is the synthesis of diastereomeric derivatives. This involves reacting the racemic or enantiomerically-enriched 2-hydroxyhexadecanoic acid with a chiral derivatizing agent that is enantiomerically pure. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like GC or HPLC. aocs.org

Several chiral derivatizing agents have been successfully employed for the analysis of 2-hydroxy acids:

Chiral Alcohols: The carboxyl group of the 2-hydroxy acid can be esterified with a chiral alcohol, such as R-(-)-2-butanol. uu.nl The resulting diastereomeric esters can then be separated by capillary gas-liquid chromatography. uu.nl

Chiral Isocyanates: The hydroxyl group can be reacted with an enantiomerically pure isocyanate, such as (S)-(+)- or (R)-(-)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric urethane (B1682113) derivatives. aocs.org These are well-suited for separation by HPLC.

(-)-Menthyl Chloroformate: This reagent reacts with the hydroxyl group of the 2-hydroxy acid methyl ester to form diastereomeric O-(-)-menthyloxycarbonyl derivatives, which can be resolved by GC. aocs.orgdoi.orgnih.gov

Phenylglycine Methyl Ester (PGME) and Phenylalanine Methyl Ester (PAME): These chiral derivatizing agents react with the carboxylic acid group to form diastereomeric amides. acs.orgacs.org This method allows for the direct analysis of crude extracts by LC-MS without extensive sample preparation, offering a time-efficient approach for stereochemical analysis. acs.orgacs.org

The choice of derivatizing agent can significantly impact the resolution of the diastereomers. For instance, studies on various 2-hydroxy acids have shown that O-(-)-menthoxycarbonylated tert-butylamide derivatives provide excellent separation on achiral GC columns. doi.orgnih.gov

| Chiral Derivatizing Agent | Target Functional Group | Resulting Diastereomer | Separation Technique |

| R-(-)-2-Butanol | Carboxyl | Diastereomeric Esters | Gas Chromatography (GC) |

| (-)-Menthyl Chloroformate | Hydroxyl | Diastereomeric Carbonates | Gas Chromatography (GC) |

| 1-Phenylethyl isocyanate (1-PEIC) | Hydroxyl | Diastereomeric Carbamates | Gas Chromatography (GC) |

| Phenylglycine methyl ester (PGME) | Carboxyl | Diastereomeric Amides | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Phenylalanine methyl ester (PAME) | Carboxyl | Diastereomeric Amides | Liquid Chromatography-Mass Spectrometry (LC-MS) |

Lipidomics Approaches for Comprehensive Profiling

Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids (the lipidome) in a biological system. nih.govmtoz-biolabs.com The analysis of this compound is often integrated into broader lipidomics workflows to understand its context within complex metabolic networks. These workflows typically involve sample preparation, lipid extraction, chromatographic separation, and mass spectrometric detection. mtoz-biolabs.comahajournals.org

Liquid chromatography-mass spectrometry (LC-MS) is the predominant platform for lipidomics studies. ahajournals.orgsemanticscholar.org It allows for the analysis of a wide range of lipid classes, including hydroxy fatty acids, without the need for derivatization to increase volatility, which is a requirement for GC. theses.cz For the analysis of this compound, reversed-phase LC is commonly used, which separates lipids based on their hydrophobicity.

A typical lipidomics workflow for profiling this compound would involve:

Sample Preparation and Lipid Extraction: Lipids are extracted from the biological matrix (e.g., tissues, cells, serum) using solvent systems like the Folch or Bligh-Dyer methods, which use chloroform/methanol mixtures. semanticscholar.org Solid-phase extraction (SPE) may be used to isolate specific lipid classes or to clean up the sample. rsc.org

Chromatographic Separation: The lipid extract is injected into an LC system, often an ultra-high-performance liquid chromatography (UHPLC) system for high-resolution separation. nih.gov The separation is typically performed on a C18 or C8 reversed-phase column.

Mass Spectrometric Detection and Identification: As lipids elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. ahajournals.org High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are used to determine the accurate mass of the parent ion, which aids in confirming its elemental composition. nih.gov

Tandem MS (MS/MS) for Structural Confirmation: To confirm the identity of 2-hydroxyhexadecanoic acid, tandem mass spectrometry (MS/MS) is performed. The parent ion is fragmented, and the resulting fragmentation pattern provides structural information, such as the position of the hydroxyl group. acs.orgresearchgate.net

Data Analysis: Specialized software is used to process the vast amount of data generated in a lipidomics experiment. nih.govwaters.com This includes peak picking, lipid identification against databases, and quantification.

Recent advancements in derivatization strategies for LC-MS have also enhanced the identification of 2-hydroxy fatty acids. For example, a strategy has been developed for the comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS after derivatization, improving their chromatographic behavior and MS/MS fragmentation patterns for more confident identification. dntb.gov.ua

Chemical Synthesis and Derivatization for Research Applications

The study of 2S-hydroxyhexadecanoic acid, a crucial component of various biological systems, relies heavily on the availability of synthetically derived standards, analogs, and probes. Chemical synthesis provides access to enantiomerically pure forms of the molecule, allowing for detailed investigation of its metabolic fate and mechanism of action. This section focuses on the synthetic strategies employed to produce this compound and its derivatives for research purposes.

Interactions with Cellular Structures and Biomolecules

Association with Membrane Lipids (e.g., Sphingomyelin (B164518), Ceramides)

2S-hydroxyhexadecanoic acid is a significant constituent of a specific class of sphingolipids known as 2-hydroxy (hFA) sphingolipids. nih.gov These lipids are integral to the structure and function of cellular membranes, particularly in the nervous system, skin, and kidneys. nih.govresearchgate.net

The biosynthesis of these complex lipids begins with the conversion of a standard fatty acid, such as palmitic acid, into its 2-hydroxylated form by the enzyme fatty acid 2-hydroxylase (FA2H). nih.gov This 2-hydroxy fatty acid is then incorporated into dihydroceramide (B1258172) by ceramide synthase, forming hFA-dihydroceramide. Subsequent desaturation yields hFA-ceramide, the central precursor for all complex hFA-sphingolipids. nih.gov In skin lesions associated with atopic dermatitis, there is a notable increase in C16 (2-hydroxy) ceramide, which requires a supply of free 2-hydroxypalmitic acid for its synthesis. mdpi.com

From the hFA-ceramide backbone, various complex sphingolipids are synthesized, including hFA-sphingomyelin (hFA-SM) and hFA-glucosylceramide (hFA-GlcCer), through the addition of a phosphocholine (B91661) or glucose headgroup, respectively. nih.gov While sphingomyelin typically contains nonhydroxy fatty acids, the presence of 2-hydroxy fatty acids in ceramides (B1148491), cerebrosides, and cerebroside sulfates has been well-documented in tissues like the brain. researchgate.net The levels of hFA-ceramides can vary significantly, from constituting 1-3% of total cellular ceramides in many cell lines to over 50% in specialized cells like skin keratinocytes and intestinal epithelial cells. nih.gov

The degradation of these complex lipids also involves this compound. In the lysosome, the breakdown of hFA-sphingolipids by enzymes such as acid ceramidase releases sphingosine (B13886) and the 2-hydroxy fatty acid. nih.gov

Interactions with Proteins and Enzymes (e.g., Acyl-CoA Synthetase, p56lck)

This compound interacts with several key proteins and enzymes, influencing their activity and downstream cellular processes.

Acyl-CoA Synthetase: For this compound to be metabolically active, it must first be converted into its coenzyme A (CoA) thioester, 2-hydroxyhexadecanoyl-CoA. This activation step is catalyzed by an acyl-CoA synthetase. researchgate.net Studies on rat liver homogenates have demonstrated this activation process, showing that the reaction is linear for a short duration and dependent on substrate concentration. researchgate.net Enzymes in the Acyl-CoA Synthetase (ACOS) family, which are distinct from the long-chain acyl-CoA synthetases (LACS), show a preference for various fatty acid substrates, including hydroxylated fatty acids. nih.gov While some ACOS enzymes are active against long-chain fatty acids, specific members show a preference for substituted fatty acids, underscoring the role of these enzymes in channeling hydroxylated lipids into specific metabolic pathways. nih.gov

p56lck: The protein-tyrosine kinase p56lck is a crucial signaling protein in T-cells whose membrane localization and function depend on N-myristoylation—the attachment of a myristic acid molecule. The myristic acid analog, 2-hydroxymyristic acid, can be metabolically activated to 2-hydroxymyristoyl-CoA, which acts as a potent inhibitor of the enzyme responsible for this modification, myristoyl-CoA:protein N-myristoyltransferase (NMT). bezmialem.edu.trnih.gov This inhibition leads to the production of nonmyristoylated, cytosolic p56lck, which is less stable and unable to participate effectively in signal transduction at the plasma membrane. nih.gov However, research indicates that this inhibitory effect is specific to the chain length of the hydroxy fatty acid. In experiments with LSTRA cells, which overexpress p56lck, treatment with 2-hydroxyhexadecanoic acid (2-hydroxypalmitic acid) did not result in the synthesis of nonmyristoylated p56lck, suggesting it does not effectively inhibit NMT in the same manner as its shorter-chain counterpart. nih.gov

Role as a Substrate or Product in Enzymatic Reactions

This compound participates directly in several enzymatic reactions, serving as either a key substrate that is transformed or as a resulting product.

As a Substrate: The compound is a recognized substrate for a number of enzymes. As mentioned previously, it is activated by acyl-CoA synthetase to form 2-hydroxyhexadecanoyl-CoA, priming it for further metabolism. researchgate.net This activated form, 2-hydroxyacyl-CoA, is then a substrate for 2-hydroxyacyl-CoA lyase , which cleaves the molecule between the first and second carbons. researchgate.net

Furthermore, 2-hydroxyhexadecanoate is a substrate for the FMN-dependent enzyme 2-Hydroxyacid oxidase 2 (HAOX2) , which is predominantly expressed in the liver and kidney. uniprot.orgebi.ac.uk This enzyme catalyzes the oxidation of this compound to 2-oxohexadecanoate, producing hydrogen peroxide in the process. uniprot.org This reaction is a step in the broader pathway of fatty acid alpha-oxidation. uniprot.orgebi.ac.uk

As a Product: this compound is a product of fatty acid metabolism. The primary synthesis route involves the enzyme fatty acid 2-hydroxylase (FA2H) , which directly hydroxylates fatty acids like palmitic acid at the alpha-carbon (C2) position. nih.govresearchgate.net It can also be generated during the degradation of complex sphingolipids. The hydrolysis of 2-hydroxy-ceramides by lysosomal acid ceramidase in the lysosome releases sphingosine and free 2-hydroxy fatty acids. nih.gov In plants, an alpha-oxidation enzyme system purified from germinating peas was shown to convert palmitic acid into (R)-2-hydroxypalmitic acid. nih.gov

Below is a table summarizing the key enzymatic reactions involving this compound.

| Enzyme | Reaction Type | Substrate(s) | Product(s) | Cellular Role |

| Fatty Acid 2-Hydroxylase (FA2H) | Hydroxylation | Palmitic Acid, O₂ | This compound | Biosynthesis of 2-hydroxy fatty acids nih.gov |

| Acyl-CoA Synthetase | Acyl-CoA Ligation | This compound, ATP, CoA | 2-Hydroxyhexadecanoyl-CoA, AMP, PPi | Metabolic activation researchgate.net |

| 2-Hydroxyacid Oxidase 2 (HAOX2) | Oxidation | This compound, O₂ | 2-Oxohexadecanoate, H₂O₂ | Alpha-oxidation of fatty acids uniprot.org |

| Acid Ceramidase | Hydrolysis | 2-Hydroxyhexadecanoyl-ceramide, H₂O | This compound, Sphingosine | Degradation of complex sphingolipids nih.gov |

Impact on Gene Expression and Transcriptional Regulation (as a research tool)

Beyond its structural and metabolic roles, this compound has been utilized as a research tool to investigate and modulate cellular signaling pathways, particularly those culminating in changes in gene expression and transcriptional regulation.

A significant application is in cancer research. Fatty acid 2-hydroxylation, the process that produces 2-hydroxy fatty acids, has been shown to have a tumor-suppressor function in colorectal cancer. nih.gov The expression of the enzyme responsible, FA2H, is significantly suppressed in colorectal tumors. nih.gov As a research tool, direct treatment of colorectal cancer cells with the enzymatic product, (R)-2-hydroxy palmitic acid, demonstrated that it could inhibit cancer cell proliferation, migration, and the epithelial-to-mesenchymal transition. nih.gov Mechanistic studies revealed that these effects are mediated through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the Yes-associated protein (YAP) transcriptional axis, identifying a novel metabolic signaling cascade that suppresses tumor growth. nih.gov

Similarly, studies on other saturated hydroxy fatty acids have shown they can inhibit the growth of various human cancer cell lines and suppress β-cell apoptosis induced by proinflammatory cytokines. nih.gov These effects are inherently tied to the regulation of genes involved in cell proliferation and apoptosis. nih.gov While the broader mechanisms of how fatty acids regulate gene expression are complex, involving transcription factors like peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs), the targeted use of this compound provides a specific tool to dissect these pathways. researchgate.netresearchgate.net

| Research Area | Experimental Use of this compound | Observed Effect | Implicated Transcriptional Pathway |

| Colorectal Cancer | Treatment of cancer cell lines | Inhibition of cell proliferation, migration, and tumor growth | AMPK/YAP transcriptional axis nih.gov |

| Pancreatic β-cells | Treatment of cells exposed to inflammatory cytokines | Suppression of cytokine-induced apoptosis | Regulation of apoptosis-related genes nih.gov |

| General Cancer Biology | Treatment of various cancer cell lines (A549, Caco-2, SF268) | Inhibition of cell growth | Regulation of cell cycle genes nih.gov |

Ecological and Environmental Research Perspectives

Microbial Production and Secretion in Ecological Niches

2S-hydroxyhexadecanoic acid is produced by a range of microorganisms, where it is often secreted into the local environment. This production is not ubiquitous but appears to be associated with specific metabolic capabilities and ecological strategies.

Lactic acid bacteria (LAB) are notable producers of this compound. Research has identified 2-hydroxyhexadecanoic acid as a metabolite in different strains of the genus Leuconostoc. nih.gov LAB are commonly found in nutrient-rich environments such as fermenting foods and the gastrointestinal tracts of animals. Within these niches, the production of various fatty acid derivatives, including HFAs, is part of their metabolic activity. nih.govjmb.or.kr While the precise function of 2-hydroxyhexadecanoic acid in these bacteria is not fully elucidated, it is understood that LAB can metabolize unsaturated fatty acids from their environment into hydroxylated forms. nih.gov The secretion of these compounds suggests they may play a role in mediating interactions with other microbes or the host organism.

Certain species of Pseudomonas, a genus known for its metabolic versatility and presence in diverse habitats like soil and water, are also involved in the production of hydroxylated fatty acids. nih.govresearchgate.net For instance, some Pseudomonas species utilize oleate (B1233923) hydratase enzymes to convert unsaturated fatty acids into hydroxylated versions, which are then secreted. researchgate.netfrontiersin.org This capability can be part of a defensive strategy in predator-prey interactions, as observed in the relationship between Pseudomonas and amoebae. nih.govacs.org

While not a primary signaling molecule for all fungal interactions, the presence of 2-hydroxyhexadecanoic acid has been noted in studies of arbuscular mycorrhizal fungi (AMF). Unlike other shorter-chain hydroxy fatty acids, 2-hydroxyhexadecanoic acid did not stimulate hyphal growth in certain AMF species, indicating a more complex or differentiated role for HFAs of varying chain lengths in soil microbial communication. researchgate.net

Table 1: Microbial Producers of 2-Hydroxyhexadecanoic Acid and Their Niches

| Microbial Group | Genus/Species Example | Ecological Niche |

|---|---|---|

| Lactic Acid Bacteria (LAB) | Leuconostoc sp. | Fermenting foods, animal gastrointestinal tracts |

| Proteobacteria | Pseudomonas sp. | Soil, water, plant rhizospheres |

| Fungi (presence noted) | Arbuscular Mycorrhizal Fungi | Soil, plant roots |

Occurrence in Environmental Samples

As a class of compounds, hydroxy fatty acids are widely distributed in nature and serve as important chemical biomarkers in environmental science and organic geochemistry. gerli.comnih.gov They are found in various environmental media, including soil, water, sediments, and even atmospheric aerosols. gerli.com The specific detection of 2-hydroxyhexadecanoic acid, while less frequently reported than other isomers, provides clues about its sources and distribution.

One of the well-documented natural sources of 2-hydroxyhexadecanoic acid is wool fat (lanolin). hmdb.ca Its presence here is a result of the biological processes in sheep sebaceous glands. Consequently, environmental samples from areas with significant sheep populations may contain this compound.

In the microbial realm, the identification of 2-hydroxyhexadecanoic acid in cultures of Leuconostoc strains implies its presence in the environments these bacteria inhabit, such as dairy products and fermented plant matter. nih.gov The detection of other closely related 2-hydroxy fatty acids, such as 2-hydroxystearic acid, in the root metabolome of maize suggests that these compounds are present in the rhizosphere, the soil region directly influenced by plant roots. mdpi.com Research has also documented the presence of various hydroxyhexadecanoic acid isomers in Antarctic lake sediments and mosses, indicating their persistence and accumulation in cold, extreme environments. nih.govnii.ac.jp

Table 2: Documented and Inferred Occurrence of 2-Hydroxyhexadecanoic Acid

| Environmental Compartment | Specific Location/Source | Compound Identity |

|---|---|---|

| Natural Products | Wool Fat (Lanolin) | 2-Hydroxyhexadecanoic acid hmdb.ca |

| Soil/Rhizosphere | Maize Rhizosphere | 2-Hydroxystearic acid (related compound) mdpi.com |

| Sediments | Antarctic Lake Sediments | Hydroxy acids (general class) nih.gov |

| Biota | Antarctic Mosses | Hydroxyhexadecanoic acid nii.ac.jp |

| Fermented Products | Environments with Leuconostoc | 2-Hydroxyhexadecanoic acid nih.gov |

Role in Biogeochemical Cycling

Hydroxy fatty acids, including this compound, are active participants in major biogeochemical cycles, particularly the carbon and nitrogen cycles. gerli.comnih.gov Their role stems from their function as microbial metabolites, components of plant matter, and stable biomarkers that can be traced through different environmental systems. nih.govresearchgate.net

In the carbon cycle , HFAs are a component of the total lipid pool in soils and sediments. The degradation of plant cuticles, which contain isomers like 16-hydroxyhexadecanoic acid, releases these compounds into the soil, where they become part of the soil organic matter. researchgate.netnih.govfrontiersin.org Their subsequent breakdown by soil microorganisms contributes to carbon turnover. The degradation of 2-hydroxy fatty acids specifically occurs via a peroxisomal α-oxidation pathway, which cleaves one carbon atom at a time, recycling the carbon back into metabolic pathways. nih.gov Furthermore, HFAs have been identified as a component of biological aerosols, which can influence atmospheric chemistry and cloud nucleation processes, representing a link between terrestrial and atmospheric carbon cycles. gerli.com

The involvement of 2-hydroxy fatty acids in the nitrogen cycle is more indirect but is linked to plant-microbe interactions in the rhizosphere. mdpi.com Root exudates, which contain a variety of metabolites including fatty acids, shape the microbial community in the surrounding soil. agriculturejournals.cz Studies have shown that changes in the profile of root exudates, including the presence of 2-hydroxystearic acid, correlate with different nitrogen fertilization regimes. mdpi.com This suggests that such compounds may influence the populations or activities of key bacteria involved in nitrogen transformations like nitrification and denitrification, thereby affecting nutrient availability for the plant. mdpi.comagriculturejournals.cz

Table 3: Role of 2-Hydroxyhexadecanoic Acid in Biogeochemical Cycles

| Biogeochemical Cycle | Role | Mechanism/Process |

|---|---|---|

| Carbon Cycle | Carbon Source & Turnover | Degradation via microbial α-oxidation pathway, contributing to soil organic matter. nih.gov |

| Atmospheric Chemistry | Component of biological aerosols influencing cloud formation. gerli.com | |

| Biomarker | Traces the input of terrestrial organic matter into marine sediments. researchgate.net | |

| Nitrogen Cycle | Influencing Microbial Activity | Component of root exudates that shapes rhizosphere microbial communities involved in nitrogen transformations (e.g., nitrification). mdpi.comagriculturejournals.cz |

Future Research Directions and Emerging Areas

Unraveling Novel Biological Functions

While 2-hydroxy fatty acids are known to be crucial components of sphingolipids in specific tissues like the nervous system, skin, and kidneys, their full range of biological functions remains largely unexplored. nih.gov A significant area of future research will be to move beyond their established structural role and investigate their participation in cell signaling and other dynamic cellular processes. nih.gov

Recent studies have begun to uncover novel anti-proliferative activities. For instance, research on gastric cancer has shown that the enzyme responsible for producing 2-hydroxylated fatty acids, fatty acid 2-hydroxylase (FA2H), is expressed at lower levels in tumor tissues compared to surrounding normal tissues. nih.gov Furthermore, treatment with (R)-2-hydroxypalmitic acid, the enantiomer of the subject compound, was found to enhance the chemosensitivity of gastric cancer cells to cisplatin. nih.govresearchgate.net Another related compound, 2-hydroxyoleic acid, has also been shown to potently inhibit tumor progression and induce apoptosis. nih.gov These findings suggest that 2-hydroxylated fatty acids could be developed as novel therapeutic agents that promote sensitivity to chemotherapy. nih.gov The precise mechanisms for these anti-tumor effects are still under investigation but may involve the modulation of membrane fluidity or interactions with specific G protein-coupled receptors. nih.gov

The integration of 2-hydroxy fatty acids into sphingolipids is critical for the function of skin and myelin. mdpi.comnih.gov In the skin, these specialized lipids are essential for maintaining the permeability barrier. nih.gov In the nervous system, they are vital for the stability of myelin. mdpi.com A deficiency in the FA2H enzyme leads to a neurodegenerative disease, highlighting the critical importance of these lipids in neural health. mdpi.comnih.gov Future work will likely focus on delineating the precise signaling pathways modulated by these lipids and identifying specific protein receptors or downstream effectors.

Advanced Structural and Conformational Studies

The presence of a hydroxyl group at the C-2 position confers unique structural properties to fatty acids, significantly influencing how they are incorporated into complex lipids and how these lipids interact within biological membranes. The 2-hydroxyl group is a key player in forming extensive hydrogen bond networks. nih.govmdpi.com

Advanced structural studies, such as X-ray crystallography of galactosylceramide containing a 2-hydroxy fatty acid, have revealed that the 2-hydroxyl group participates in a lateral network of hydrogen bonds. nih.gov This network, which also involves the galactose head group and the ceramide backbone, stabilizes lipid-lipid interactions and promotes a more condensed, close-packed arrangement in membranes. nih.govmdpi.com This stabilizing effect is thought to be crucial for the formation and stability of membrane microdomains, often referred to as lipid rafts. mdpi.com

Future research will likely employ sophisticated biophysical techniques and computational modeling to further elucidate the conformational dynamics of 2S-hydroxyhexadecanoic acid within a lipid bilayer. These studies will aim to understand how the specific stereochemistry of the 'S' configuration influences membrane properties such as fluidity, order, and phase behavior, and how these properties in turn affect the function of membrane-associated proteins. tandfonline.comnih.gov

Systems Biology Approaches to Lipid Metabolism

The metabolism of this compound is intricately linked with the broader network of sphingolipid synthesis and degradation. A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and lipidomics, is essential for a comprehensive understanding of these complex and tightly regulated pathways. nih.govresearchgate.net

The biosynthesis of 2-hydroxylated fatty acids is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H), which introduces a hydroxyl group at the C-2 position of long-chain fatty acids. nih.govmdpi.com In mammals, this process stereospecifically produces the (R)-enantiomer. mdpi.com Following hydroxylation, the resulting 2-hydroxy fatty acid is activated to its CoA ester and incorporated into dihydroceramides by ceramide synthase enzymes. nih.govmdpi.com This is a critical step in the de novo synthesis pathway of sphingolipids. mdpi.com The degradation of 2-hydroxy fatty acids is thought to occur via the peroxisomal α-oxidation pathway. nih.gov

| Enzyme | Metabolic Pathway | Function | Reference |

|---|---|---|---|

| Fatty Acid 2-Hydroxylase (FA2H) | Biosynthesis | Catalyzes the 2-hydroxylation of fatty acids. | nih.govmdpi.com |

| Ceramide Synthases (CerS) | Biosynthesis (Sphingolipid de novo synthesis) | Incorporates 2-hydroxy acyl-CoA into dihydroceramides. | nih.govmdpi.com |

| Phytanoyl-CoA 2-hydroxylase (PHYH) | Degradation (Peroxisomal α-oxidation) | Participates in the degradation pathway of 2-hydroxy fatty acids. | nih.gov |

Development of High-Throughput Analytical Platforms

The detailed study of this compound presents significant analytical challenges due to its structural similarity to other isomers, such as positional isomers (e.g., 3-hydroxyhexadecanoic acid) and stereoisomers (the 2R form). researchgate.net The development of robust and high-throughput analytical methods is therefore crucial for accurate identification and quantification in complex biological samples. researchgate.net

Historically, the separation of chiral lipids relied on chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases. aocs.orgnih.gov These methods allow for the resolution of enantiomers after conversion to diastereomeric derivatives. aocs.org